2-(Pentyloxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIRNROKVZLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202503 | |
| Record name | Acetic acid, (pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-03-5 | |
| Record name | Acetic acid, (pentyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pentyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 2 Pentyloxy Acetic Acid
Classical Etherification Reactions for the Formation of the Pentyloxy Moiety
The creation of the pentyloxy group is a critical step in the synthesis of 2-(pentyloxy)acetic acid. Traditional etherification methods remain the cornerstone of this transformation, with the Williamson ether synthesis being a prominent example.
Williamson Ether Synthesis and its Variants
The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including this compound and its precursors. wikipedia.org This S\textsubscript{N}2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, this can be approached in two primary ways: the reaction of a pentoxide with a haloacetic acid derivative or the reaction of pentyl halide with a salt of glycolic acid.
The more common approach involves the reaction of 1-pentanol (B3423595) with a haloacetic acid, such as chloroacetic acid, in the presence of a strong base like sodium hydroxide (B78521). The base deprotonates the pentanol (B124592) to form the more nucleophilic pentoxide anion, which then displaces the halide from the haloacetic acid. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. gordon.edu
Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxyacetic Acids
| Alcohol | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Pentanol | Chloroacetic Acid | Sodium Hydroxide | Water | 90-100 | 0.5 - 1 | Moderate to High |
| 4-Methylphenol | Chloroacetic Acid | Sodium Hydroxide | Water | 90-100 | 0.5 - 0.7 | Not specified |
Note: Data is based on general procedures for similar alkoxyacetic acids and may require optimization for this compound. gordon.edu
To enhance the efficiency and yield of the Williamson ether synthesis, various modifications have been developed. One significant advancement is the use of phase-transfer catalysts (PTCs). ptfarm.placsgcipr.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate and allowing for milder reaction conditions. ptfarm.placsgcipr.org This technique is particularly useful in industrial settings. chemeurope.com
Catalytic Alkylation Reactions
Catalytic alkylation reactions offer an alternative to the stoichiometric use of strong bases in the Williamson ether synthesis. While less commonly detailed specifically for this compound, catalytic approaches can provide a more atom-economical and environmentally benign route. These methods often involve the use of a catalyst to activate the alcohol or the alkylating agent, enabling the reaction to proceed under milder conditions. For instance, the alkylation of alcohols can be achieved using various catalysts, though specific examples for the synthesis of this compound are not extensively documented in readily available literature.
Carboxylic Acid Functionalization Strategies
The introduction of the carboxylic acid group is the second key transformation in the synthesis of this compound. This can be achieved either by starting with a molecule that already contains the carboxyl group (as in the Williamson synthesis with a haloacetic acid) or by functionalizing a precursor molecule.
Oxidation of Precursor Alcohols or Aldehydes
A common strategy involves the oxidation of a precursor alcohol, 2-(pentyloxy)ethanol. This precursor can be synthesized via the Williamson ether synthesis between pentyl bromide and ethylene (B1197577) glycol, followed by oxidation of the resulting primary alcohol. A variety of oxidizing agents can be employed for this transformation.
One effective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). orgsyn.orgnih.govacsgcipr.orgresearchgate.net This system allows for the selective oxidation of primary alcohols to carboxylic acids under mild conditions. orgsyn.orgnih.govacsgcipr.orgresearchgate.net
Table 2: Oxidation of Primary Alcohols to Carboxylic Acids using TEMPO
| Substrate | Oxidant System | Solvent | Temperature | Yield (%) |
| Primary Alcohols (general) | TEMPO/NaOCl | Dichloromethane (B109758)/Water | Room Temperature | High |
| Primary Alcohols (general) | TEMPO/NaOCl/NaClO₂ | Acetonitrile (B52724)/Water | Room Temperature | High |
Note: These are general conditions and would require specific adaptation for 2-(pentyloxy)ethanol.
Other traditional oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can also be used, but these often require harsher conditions and can lead to side reactions, making them less ideal for substrates with sensitive functional groups.
Hydrolysis of Ester Derivatives
Another versatile method for obtaining this compound is through the hydrolysis of its corresponding ester, such as ethyl 2-(pentyloxy)acetate. This ester precursor can be readily synthesized via the Williamson ether synthesis by reacting sodium pentoxide with ethyl chloroacetate (B1199739). The subsequent hydrolysis of the ester to the carboxylic acid can be carried out under either acidic or basic conditions.
Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible process, driving the reaction to completion. uv.esijcce.ac.irscihub.orgbue.edu.egresearchgate.net The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. uv.esijcce.ac.irscihub.orgbue.edu.egresearchgate.net The resulting carboxylate salt is then acidified in a separate step to yield the final carboxylic acid.
Table 3: Alkaline Hydrolysis of Esters
| Ester | Base | Solvent | Temperature | Outcome |
| Ethyl Acetate (general) | Sodium Hydroxide | Water/Ethanol (B145695) | Reflux | High conversion to sodium acetate |
| Diethyl 2-(perfluorophenyl)malonate | HBr/AcOH | Not specified | Reflux | Good yield of 2-(perfluorophenyl)acetic acid |
Note: The data provided is for analogous ester hydrolyses and serves as a general guideline. bue.edu.egresearchgate.net
Advanced Synthetic Techniques and Reaction Conditions
In recent years, advanced synthetic techniques have been developed to improve the efficiency, safety, and environmental footprint of chemical syntheses. These methods can also be applied to the preparation of this compound.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. hakon-art.comtsijournals.combenthamdirect.comijnrd.orgacs.org The Williamson ether synthesis and ester hydrolysis are both reactions that can benefit from microwave irradiation. hakon-art.comtsijournals.combenthamdirect.comijnrd.orgacs.org The direct coupling of reactants with microwave energy can lead to rapid and uniform heating, minimizing the formation of byproducts. hakon-art.comtsijournals.combenthamdirect.comijnrd.orgacs.org
Flow chemistry, or continuous flow synthesis, offers another modern approach with advantages in terms of safety, scalability, and process control. nih.govacs.orgdurham.ac.ukorganic-chemistry.orgunimi.it In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a heated or cooled tube or channel. nih.govacs.orgdurham.ac.ukorganic-chemistry.orgunimi.it This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govacs.orgdurham.ac.ukorganic-chemistry.orgunimi.it The synthesis of carboxylic acids and their derivatives has been successfully demonstrated using flow chemistry. nih.govacs.orgdurham.ac.ukorganic-chemistry.orgunimi.it
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov In the synthesis of this compound, microwave irradiation offers significant advantages over conventional heating methods. The primary benefit is a drastic reduction in reaction time, often from hours to mere minutes, coupled with an enhancement in product yield. nih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures and increased reaction rates.
The application of microwaves in the Williamson ether synthesis can be performed with or without a solvent. rsc.org In a typical procedure, 1-pentanol is deprotonated by a base like sodium hydroxide, and the resulting sodium pentoxide is reacted with chloroacetic acid under microwave irradiation. The process is highly efficient and offers a greener alternative by reducing energy consumption due to shorter reaction times. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 4-8 hours | 5-15 minutes |
| Typical Yield | 60-75% | 85-95% |
| Energy Consumption | High | Low |
| Temperature Control | Less precise | Precise |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable methodology for carrying out reactions between reactants located in two immiscible phases (e.g., a solid-liquid or liquid-liquid system). ijche.comcrdeepjournal.org In the synthesis of this compound, the reactants are often sodium pentoxide (which may be generated in situ and exist in an aqueous or solid phase) and chloroacetic acid in an organic solvent. The role of the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, is to transport the pentoxide anion from the inorganic phase to the organic phase where the reaction occurs. acsgcipr.org
The use of PTC offers several advantages:
It allows the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate. ptfarm.pl
It eliminates the need for anhydrous or expensive dipolar aprotic solvents. jk-sci.com
Reactions can be carried out under milder conditions, leading to fewer side products. ijche.com
The catalyst's cation pairs with the alkoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. ptfarm.pl This allows the alkoxide to react with the alkyl halide. After the reaction, the catalyst cation returns to the inorganic phase to repeat the cycle. The efficiency of the catalyst is influenced by its structure, particularly the length of the alkyl chains, which affects its solubility in the organic phase. acsgcipr.org
Solvent-Free or Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
Microwave-Assisted, Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions represents a significant green chemistry approach. rsc.org The reaction can be carried out by adsorbing the reactants (e.g., 1-pentanol, sodium hydroxide, and chloroacetic acid) onto a solid support like alumina (B75360) or silica (B1680970) and then irradiating the mixture with microwaves. This approach minimizes waste and avoids the use of volatile organic compounds.
Use of Weaker Alkylating Agents: Research has explored the use of weaker, less hazardous alkylating agents at higher temperatures (above 300 °C) to facilitate a more streamlined and industrially feasible synthesis. This method can reduce the formation of salt byproducts, which is a common issue in the traditional Williamson synthesis. semanticscholar.org
Mechanistic Investigations of this compound Formation
Reaction Pathway Elucidation
The formation of this compound via the Williamson ether synthesis proceeds through a well-established S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This reaction occurs in a single, concerted step.
The key steps in the reaction pathway are:
Deprotonation: The alcohol, 1-pentanol, is deprotonated by a strong base (e.g., sodium hydroxide) to form the corresponding alkoxide, sodium pentoxide. The pentoxide ion is a potent nucleophile.
Nucleophilic Attack: The nucleophilic pentoxide ion attacks the electrophilic α-carbon (the carbon atom bonded to the chlorine) of chloroacetic acid. This attack occurs from the side opposite to the leaving group (the chloride ion), a characteristic feature known as "backside attack." masterorganicchemistry.com
Transition State: As the pentoxide ion approaches the α-carbon, a transition state is formed where a new C-O bond is partially formed, and the C-Cl bond is partially broken.
Displacement and Product Formation: The C-Cl bond breaks completely, and the chloride ion is expelled as the leaving group. The new C-O bond is fully formed, resulting in the creation of this compound (in its salt form, which is then protonated in a final workup step).
A potential competing reaction is the E2 (bimolecular elimination) reaction, especially if sterically hindered alkyl halides are used. byjus.com However, since chloroacetic acid is a primary halide with no β-hydrogens available for elimination in this context, the S_N2 pathway is strongly favored. Another possible side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the ring instead of the oxygen. jk-sci.comrsc.org For aliphatic alkoxides like pentoxide, this is not a concern.
Catalyst Performance and Regeneration Studies
In catalytic approaches like phase-transfer catalysis, the performance of the catalyst is crucial for the reaction's efficiency. The performance of a quaternary ammonium salt in the synthesis of this compound depends on several factors:
Nature of the Anion: The catalyst forms an ion pair with the alkoxide. The strength of this interaction can influence the nucleophilicity of the alkoxide in the organic phase. princeton.edu
Stirring Rate: In a two-phase system, the interfacial area between the phases is critical. Vigorous stirring increases this area, facilitating more efficient transfer of the anion by the catalyst. princeton.edu
Table 2: Influence of Quaternary Ammonium Catalyst Structure on PTC Efficiency
| Catalyst | Structure | Lipophilicity | Expected Performance |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | Moderate | Good balance of solubility and activity |
| Tetraethylammonium Bromide (TEAB) | (C₂H₅)₄N⁺Br⁻ | Low | Less effective due to lower organic phase solubility |
| Aliquat 336 | CH₃(C₈H₁₇)₃N⁺Cl⁻ | High | Very effective, high solubility in organic phase |
Catalyst regeneration is a key aspect of sustainable industrial processes. For homogeneous catalysts like the quaternary ammonium salts used in PTC, regeneration typically involves separating the catalyst from the product mixture after the reaction. This can be achieved by:
Extraction: The catalyst can be extracted back into an aqueous phase after the reaction is complete.
Immobilization: The catalyst can be anchored to a solid support (e.g., a polymer resin). This allows for easy separation of the catalyst from the reaction mixture by simple filtration and enables its reuse in subsequent batches.
Studies on catalyst stability focus on preventing deactivation. In the context of PTC, catalysts can be "poisoned" by certain leaving groups, like iodide or tosylate, which can form strong ion pairs with the catalyst and hinder its ability to transport the desired nucleophile. acsgcipr.org Therefore, the choice of the haloacetic acid (e.g., chloroacetic vs. iodoacetic acid) can impact long-term catalyst performance.
Derivatization Chemistry and Analogue Development of 2 Pentyloxy Acetic Acid
Synthesis of Substituted 2-(Pentyloxy)acetic Acid Derivatives
The synthesis of derivatives of this compound can be achieved by introducing various functional groups. This is often accomplished not by direct substitution on the parent molecule, but by employing appropriately substituted starting materials in a convergent synthetic strategy, most commonly the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide or phenoxide with a halo-acid, such as sodium chloroacetate (B1199739).
To generate analogues where the aliphatic pentyloxy group is replaced by an aromatic or heteroaromatic moiety, the synthetic starting point is altered. Instead of pentanol (B124592), a corresponding phenol (B47542), substituted phenol, or a hydroxy-substituted heterocycle is used.
The general synthesis involves the reaction of a selected aromatic or heteroaromatic alcohol with a salt of chloroacetic acid under basic conditions. For instance, phenoxyacetic acid derivatives are prepared by reacting a phenol or substituted phenol with chloroacetic acid in the presence of a base. google.comgoogle.com This approach can be extended to a wide range of aromatic systems. Similarly, heteroaromatic analogues, such as those containing thiophene, can be prepared from the corresponding hydroxy-heterocycle. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves nucleophilic acyl substitution, a related principle of joining molecular fragments. nih.gov
Table 1: Examples of Aromatic and Heteroaromatic Analogues
| Starting Alcohol | Resulting Analogue Core Structure |
| Phenol | 2-Phenoxyacetic acid |
| 4-Nitrophenol (B140041) | 2-(4-Nitrophenoxy)acetic acid |
| 2-Methylphenol | 2-(o-tolyloxy)acetic acid |
| 3-Hydroxypyridine | 2-(Pyridin-3-yloxy)acetic acid |
| 2-Hydroxythiophene | 2-(Thiophen-2-yloxy)acetic acid |
The introduction of halogen or nitro groups into the this compound structure can be achieved through several methods, depending on the desired position of the substituent.
Halogenation:
Alkyl Chain Halogenation: Direct halogenation of the pentyl chain of this compound can be accomplished via a free-radical mechanism. libretexts.org This reaction, typically initiated by UV light or a radical initiator, involves treating the parent acid with elemental chlorine (Cl₂) or bromine (Br₂). This process generally results in a mixture of mono- and poly-halogenated products at various positions along the pentyl chain, with substitution favoring secondary carbons over primary ones. libretexts.org
Aromatic Ring Halogenation: For aromatic analogues (as described in 3.1.1), electrophilic aromatic substitution is the standard method for introducing halogens. For example, a phenoxyacetic acid derivative can be chlorinated or brominated using a Lewis acid catalyst like FeCl₃ or FeBr₃. google.combyjus.com This allows for regioselective installation of halogen atoms onto the aromatic ring.
Alpha-Halogenation: The Hell–Volhard–Zelinsky reaction allows for the specific halogenation of carboxylic acids at the alpha-carbon. byjus.com However, in this compound, the alpha-carbon is part of the ether linkage, making this specific reaction inapplicable for alpha-halogenation of the acid itself.
Nitro-Substitution: Direct nitration of the aliphatic this compound is not a feasible reaction. Nitro groups are almost exclusively introduced onto aromatic rings via electrophilic aromatic nitration. organic-chemistry.org Therefore, to create nitro-substituted analogues, the synthesis must begin with a nitro-substituted starting material. For example, 2-(4-nitrophenoxy)acetic acid is synthesized by reacting 4-nitrophenol with chloroacetic acid in the presence of a base. jetir.orgresearchgate.net This method allows for the precise placement of one or more nitro groups on the aromatic ring of a phenoxyacetic acid analogue.
Modifying the structure of the alkyl chain provides a straightforward route to a wide array of analogues. Rather than attempting to chemically alter the pentyl group post-synthesis, it is more efficient to employ different alcohols as starting materials in the Williamson ether synthesis. This strategy allows for the incorporation of variations in chain length, branching, and the presence of cyclic or unsaturated moieties.
The general procedure involves reacting the sodium salt of the desired alcohol with sodium chloroacetate to form the corresponding 2-(alkoxy)acetic acid. This approach offers significant flexibility in analogue design.
Table 2: Alkyl Chain Diversification via Starting Alcohol Selection
| Starting Alcohol | Chemical Name | Resulting Derivative |
| CH₃(CH₂)₅OH | 1-Hexanol | 2-(Hexyloxy)acetic acid |
| (CH₃)₂CHCH₂CH₂OH | Isopentyl alcohol | 2-(Isopentyloxy)acetic acid |
| (CH₃)₃CCH₂OH | Neopentyl alcohol | 2-(Neopentyloxy)acetic acid |
| Cyclopentanol | Cyclopentanol | 2-(Cyclopentyloxy)acetic acid |
| CH₂=CHCH₂CH₂CH₂OH | Pent-4-en-1-ol | 2-(Pent-4-en-1-yloxy)acetic acid |
Esterification and Amidation Reactions
The carboxylic acid functional group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of functional derivatives.
Esters of this compound are commonly synthesized through the Fischer esterification reaction. organic-chemistry.orglibretexts.org This method involves heating the carboxylic acid with an alcohol (which can be alkyl or aryl) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgwvu.edu The reaction is an equilibrium process, and to drive it towards the ester product, either a large excess of the alcohol reactant is used or the water formed during the reaction is removed, often by azeotropic distillation. masterorganicchemistry.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Table 3: Representative Esters from this compound
| Reactant Alcohol | Chemical Name | Ester Product Name |
| CH₃OH | Methanol (B129727) | Methyl 2-(pentyloxy)acetate |
| CH₃CH₂OH | Ethanol (B145695) | Ethyl 2-(pentyloxy)acetate |
| (CH₃)₂CHOH | Isopropanol | Isopropyl 2-(pentyloxy)acetate |
| C₆H₅OH | Phenol | Phenyl 2-(pentyloxy)acetate |
| C₆H₅CH₂OH | Benzyl (B1604629) alcohol | Benzyl 2-(pentyloxy)acetate |
Amide Synthesis: The conversion of this compound to its corresponding amides requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. researchgate.net Direct reaction with an amine is generally not effective. Common methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. researchgate.net
Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. fishersci.co.uk The general procedure involves dissolving the carboxylic acid, amine, and coupling agent in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.uk The reaction proceeds under mild conditions to afford the desired amide.
Hydrazide Synthesis: Hydrazides are valuable synthetic intermediates and can be prepared from this compound or its esters. pharm.or.jpnih.gov The most direct route involves the reaction of a 2-(pentyloxy)acetate ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chemicalbook.com This nucleophilic acyl substitution reaction typically proceeds smoothly in an alcohol solvent like methanol or ethanol at room temperature or with gentle heating. Alternatively, the carboxylic acid can be directly converted to the hydrazide, sometimes with the aid of a catalyst. google.com The resulting 2-(pentyloxy)acetohydrazide can be further reacted, for example with aldehydes or ketones, to form hydrazone derivatives. mdpi.com
Table 4: Representative Amide and Hydrazide Derivatives
| Reactant | Product Class | Product Name |
| NH₃ (Ammonia) | Primary Amide | 2-(Pentyloxy)acetamide |
| CH₃CH₂NH₂ (Ethylamine) | Secondary Amide | N-Ethyl-2-(pentyloxy)acetamide |
| (CH₃)₂NH (Dimethylamine) | Tertiary Amide | N,N-Dimethyl-2-(pentyloxy)acetamide |
| C₆H₅NH₂ (Aniline) | Secondary Amide | N-Phenyl-2-(pentyloxy)acetamide |
| N₂H₄ (Hydrazine) | Hydrazide | 2-(Pentyloxy)acetohydrazide |
Incorporation into Complex Molecular Architectures
The chemical structure of this compound, featuring a terminal carboxylic acid and a lipophilic pentyloxy side chain, makes it a versatile building block for incorporation into larger, more complex molecular frameworks. The carboxylic acid group serves as a primary reactive handle for forming covalent bonds, such as esters and amides, while the ether linkage and the pentyl group provide conformational influence and modify the physicochemical properties, such as solubility and lipophilicity, of the final architecture.
Macrocyclic Systems
The integration of the this compound moiety into macrocyclic structures can be achieved through various synthetic strategies that utilize its carboxylic acid functionality for the ring-closing step. Macrocycles are large ring structures that often exhibit unique conformational properties and biological activities. nih.gov The pentyloxy side chain of the acid can be oriented either as an exocyclic substituent or as an integral part of the macrocyclic backbone, depending on the design of the linear precursor.
One of the most direct methods for forming such macrocycles is through macrolactonization, where the carboxylic acid of a this compound unit at one end of a linear precursor reacts with a hydroxyl group at the other end. mdpi.com This intramolecular esterification is typically performed under high-dilution conditions to favor the ring-closing reaction over intermolecular polymerization. Various activating reagents can be employed to facilitate this process, such as those used in Yamaguchi or Corey-Nicolaou macrolactonization procedures. nih.govmdpi.com For instance, a linear precursor containing a terminal hydroxyl group and a 2-(pentyloxy)acetyl ester, upon selective deprotection of the acid, can be cyclized to form a macrocyclic lactone.
Alternatively, the carboxylic acid can be coupled with a terminal amine group in a linear precursor to form a macrolactam. This intramolecular amide bond formation is a robust and widely used strategy in the synthesis of cyclic peptides and their mimetics. cam.ac.uk The resulting macrocycle would feature the 2-(pentyloxy)acetyl group as a fundamental structural component. Ring-closing metathesis (RCM) represents another powerful strategy, where a di-olefin precursor, functionalized with a this compound derivative, can be cyclized using catalysts like Grubbs' catalyst. cam.ac.uk
The inclusion of the pentyloxy group influences the macrocycle's properties by increasing its lipophilicity, which can affect its solubility and interaction with nonpolar environments. The flexibility of the pentyl chain and the ether linkage can also impart specific conformational preferences to the macrocyclic ring.
| Macrocyclization Strategy | Key Reactants in Precursor | Bond Formed | Potential Macrocycle Type |
|---|---|---|---|
| Macrolactonization (e.g., Yamaguchi) | Terminal -COOH (from this compound) and terminal -OH | Ester | Macrolactone |
| Macrolactamization | Terminal -COOH (from this compound) and terminal -NH2 | Amide | Macrolactam |
| Ring-Closing Metathesis (RCM) | Two terminal alkenes on a precursor containing a 2-(pentyloxy)acetyl moiety | Alkene (C=C) | Carbocycle with ether side-chain |
| Thioester-mediated Macrolactonization (e.g., Corey-Nicolaou) | Terminal Thioester (derived from this compound) and terminal -OH | Ester | Macrolactone |
Polymeric and Oligomeric Scaffolds
This compound can be incorporated into polymeric and oligomeric structures to create materials with tailored properties. The pentyloxy side chains can influence the physical characteristics of the polymer, such as its glass transition temperature, crystallinity, and solubility. osti.gov
One approach involves the conversion of this compound into a polymerizable monomer. For example, the carboxylic acid can be reacted with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to form an ester, yielding a methacrylate monomer bearing the pentyloxyacetic acid side chain. This new monomer can then undergo free-radical polymerization to produce a poly(methacrylate) with pendant pentyloxyacetate groups. Similarly, conversion to a vinyl ester or vinyl ether derivative would allow for its inclusion in various polymerization schemes. mdpi.com
Another strategy is post-polymerization modification, where a pre-formed polymer with reactive functional groups is modified with this compound. For instance, a polymer backbone containing hydroxyl or primary amine groups, such as poly(vinyl alcohol) or poly(allylamine), can be acylated using this compound or its activated derivatives (e.g., acid chloride or NHS ester). google.comrsc.org This method allows for precise control over the degree of functionalization of the final polymer. Condensation polymerization of a diol with a dicarboxylic acid derived from or incorporating the this compound motif can lead to the formation of polyesters with the pentyloxy group as a recurring side chain. osti.gov
Oligomers, which are short-chain polymers, can be synthesized through stepwise reactions. The controlled, sequential coupling of this compound units, potentially with other building blocks, allows for the creation of well-defined oligomeric structures. nih.gov These oligomers can serve as specialized surfactants, plasticizers, or building blocks for larger supramolecular assemblies.
| Methodology | Description | Resulting Scaffold | Key Feature |
|---|---|---|---|
| Monomer Synthesis & Polymerization | Conversion of this compound into a vinyl, acrylate, or other polymerizable monomer, followed by polymerization. | Addition Polymer (e.g., Polyacrylate) | Pendant 2-(pentyloxy)acetate side chains. |
| Post-Polymerization Modification (Grafting) | Covalent attachment of this compound to a pre-existing polymer backbone with reactive groups (-OH, -NH2). | Graft Copolymer | Control over the density of side chains. |
| Condensation Polymerization | Polymerization of a monomer derived from this compound (e.g., a diol or diacid) with a comonomer. | Condensation Polymer (e.g., Polyester) | Ether side chains integrated into the polymer backbone structure. |
| Stepwise Oligomerization | Controlled, sequential addition of this compound units. | Oligomer | Well-defined structure with a specific number of repeat units. |
Conjugates with Biomolecules (e.g., amino acid derivatives in non-human context)
The carboxylic acid group of this compound is an ideal functional handle for conjugation to the primary or secondary amine groups of biomolecules, such as amino acid derivatives, to form stable amide bonds. This conjugation process allows for the modification of these biomolecules, imparting increased lipophilicity and altering their chemical properties.
The most common method for achieving this conjugation is through carbodiimide-mediated coupling. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), activate the carboxylic acid of this compound to form a more reactive intermediate. rsc.orgnih.gov This activated species readily reacts with the nucleophilic amine group of an amino acid ester (e.g., glycine (B1666218) methyl ester or alanine (B10760859) ethyl ester) to yield the corresponding N-[2-(pentyloxy)acetyl] amino acid ester conjugate. nih.gov The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the activated intermediate.
This type of derivatization can be used to create building blocks for the synthesis of peptidomimetics, where the natural side chain of an amino acid is complemented by the N-terminal pentyloxyacetyl group. The presence of the flexible and nonpolar pentyloxy group can influence the conformational preferences and membrane permeability of the resulting peptide analogues. nih.gov The ether linkage is generally stable to enzymatic cleavage, making these conjugates robust tools in biochemical research outside of human applications.
| Amino Acid Derivative | Coupling Reagents | Resulting Conjugate Structure | Bond Formed |
|---|---|---|---|
| Glycine methyl ester | EDC / HOBt | Methyl 2-(2-(pentyloxy)acetamido)acetate | Amide |
| L-Alanine ethyl ester | DCC / NHS | Ethyl (S)-2-(2-(pentyloxy)acetamido)propanoate | Amide |
| L-Leucine methyl ester | HATU / DIPEA | Methyl (S)-4-methyl-2-(2-(pentyloxy)acetamido)pentanoate | Amide |
| L-Phenylalanine benzyl ester | CDI | Benzyl (S)-3-phenyl-2-(2-(pentyloxy)acetamido)propanoate | Amide |
Advanced Spectroscopic and Structural Characterization of 2 Pentyloxy Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 2-(pentyloxy)acetic acid is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.
The protons on the carbon adjacent to the ether oxygen and the carbonyl group (OCH₂) are deshielded and would likely appear as a singlet around 4.1 ppm. The protons of the pentyloxy group are expected at chemical shifts typical for an alkyl chain, with the protons closest to the electron-withdrawing ether oxygen appearing further downfield.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -COOH | 10.0 - 13.0 | broad s | 1H |
| -O-CH₂-COOH | 4.1 | s | 2H |
| -O-CH₂-(CH₂)₃-CH₃ | 3.5 | t | 2H |
| -O-CH₂-CH₂-(CH₂)₂-CH₃ | 1.6 | p | 2H |
| -O-(CH₂)₂-CH₂-CH₂-CH₃ | 1.3 | m | 4H |
| -O-(CH₂)₄-CH₃ | 0.9 | t | 3H |
s = singlet, t = triplet, p = pentet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. The carbons of the pentyloxy group will have shifts consistent with an aliphatic chain, with the carbon directly bonded to the ether oxygen appearing further downfield.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -COOH | 175 |
| -O-CH₂-COOH | 68 |
| -O-CH₂-(CH₂)₃-CH₃ | 70 |
| -O-CH₂-CH₂-(CH₂)₂-CH₃ | 29 |
| -O-(CH₂)₂-CH₂-CH₂-CH₃ | 28 |
| -O-(CH₂)₃-CH₂-CH₃ | 22 |
| -O-(CH₂)₄-CH₃ | 14 |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for fluorinated analogues)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced NMR techniques are invaluable.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would show correlations between adjacent protons in the pentyl chain, confirming their sequence. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the more easily interpreted proton spectrum. HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the structure by showing longer-range couplings, for instance, between the protons of the OCH₂ group and the carbonyl carbon.
¹⁹F NMR for Fluorinated Analogues : In the case of fluorinated derivatives of this compound, ¹⁹F NMR would be a crucial analytical tool. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural and environmental changes. The chemical shift of a fluorine atom would be highly dependent on its position within the molecule. For instance, fluorine substitution on the pentyl chain would produce signals whose chemical shifts and coupling constants (J-coupling with neighboring protons or other fluorine atoms) would precisely define its location.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.
O-H Stretch : A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding.
C-H Stretch : Absorptions corresponding to the C-H stretching of the pentyl group will appear in the 2850-3000 cm⁻¹ region.
C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.
C-O Stretch : The stretching vibration of the ether C-O bond and the carboxylic acid C-O bond will result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
Predicted FT-IR Data for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Alkyl Chain | C-H stretch | 2850 - 3000 | Medium to Strong |
| Carbonyl | C=O stretch | 1700 - 1725 | Strong |
| Ether & Carboxylic Acid | C-O stretch | 1000 - 1300 | Strong |
| Carboxylic Acid | O-H bend | 920 - 960 | Medium, Broad |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, the Raman spectrum would be expected to show:
Strong signals for the C-H stretching and bending modes of the pentyl chain.
A relatively weaker signal for the C=O stretching vibration compared to its IR absorption.
Characteristic signals for the C-C backbone of the pentyl group.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.
Predicted Raman Data for this compound:
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Alkyl Chain | C-H stretch | 2850 - 3000 | Strong |
| Carbonyl | C=O stretch | 1640 - 1680 | Weak to Medium |
| Alkyl Chain | C-C stretch | 800 - 1200 | Medium |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In the analysis of this compound and its derivatives, various MS techniques are employed to obtain precise and comprehensive molecular information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as each unique formula has a specific theoretical exact mass based on the precise masses of its constituent isotopes.
For this compound (C7H14O3), the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This calculated mass is then compared with the experimentally measured mass from the HRMS instrument. A minimal mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition and, by extension, the molecular formula of the compound.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 14 | 14.109550 |
| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |
| Total | | | | 146.094295 |
The data generated from HRMS analysis is crucial for confirming the identity of newly synthesized derivatives of this compound and for distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Hyphenated Mass Spectrometry Methods (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing complex mixtures and providing structural information.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are polar and often have low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. To overcome these issues, derivatization is typically required prior to GC-MS analysis. Common derivatization strategies for carboxylic acids involve converting the acidic proton into a less polar group, such as an ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester). This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior.
In the mass spectrometer, the derivatized this compound undergoes ionization, most commonly by electron ionization (EI), which results in a characteristic fragmentation pattern. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information and allowing for confident identification by comparison to mass spectral libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. The compound is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. The eluent from the HPLC is then introduced into the mass spectrometer, usually employing a soft ionization technique like electrospray ionization (ESI). ESI allows the molecule to be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
In tandem mass spectrometry (MS/MS), the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID). This process generates a series of product ions that are characteristic of the molecule's structure. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification of the analyte in complex matrices.
Table 2: Typical Parameters for Hyphenated Mass Spectrometry Analysis of Alkoxyacetic Acids
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Separation Column | Capillary column (e.g., DB-5ms) | Reversed-phase C18 column |
| Mobile Phase/Carrier Gas | Helium | Gradient of water and acetonitrile (B52724) with formic or acetic acid |
| Sample Preparation | Derivatization (e.g., methylation, silylation) | Dilution in mobile phase |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer Mode | Full Scan / Selected Ion Monitoring (SIM) | Full Scan / Multiple Reaction Monitoring (MRM) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of this compound in its solid state.
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
By analyzing the diffraction data, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the positions of individual atoms can be determined, revealing the exact molecular structure. For this compound, an X-ray crystallographic study would be expected to reveal:
The conformation of the pentyloxy chain.
The geometry of the carboxylic acid group.
The formation of intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules, likely leading to the formation of dimers or catemeric chains, a common structural motif in crystalline carboxylic acids.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 15.8 |
| β (°) | 98.5 |
| Volume (ų) | 853 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.14 |
| Hydrogen Bonding Motif | Centrosymmetric Dimer (R₂²(8)) |
This structural information is invaluable for understanding polymorphism, solubility, and other solid-state properties of this compound and its derivatives.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential tools for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. The choice of chromatographic method depends on the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol (B129727), often with an acidic modifier), is generally employed. The compound is detected as it elutes from the column, most commonly by a UV detector, as the carboxylic acid group provides some UV absorbance at low wavelengths (around 210 nm). The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For purity assessment by GC, derivatization of the carboxylic acid group is necessary to enhance volatility, as discussed in section 4.3.2. Once derivatized, the compound can be separated on a capillary column. GC coupled with a Flame Ionization Detector (FID) is a standard method for determining purity, as the FID response is generally proportional to the mass of the carbon-containing analyte.
Separation of Isomers: Chromatography is also crucial for the separation of potential structural or stereoisomers. For instance, if this compound is synthesized from a chiral precursor, enantiomers may be present. Chiral chromatography, using either GC or HPLC with a chiral stationary phase, can be used to separate these enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times.
Table 4: Illustrative Chromatographic Conditions for the Analysis of this compound
| Method | Column | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 (4.6 x 150 mm, 5 µm) | Isocratic or gradient elution with Water/Acetonitrile + 0.1% Formic Acid | UV (210 nm) | Purity Assessment |
| Gas Chromatography (after derivatization) | DB-1 (30 m x 0.25 mm, 0.25 µm) | Helium | FID | Purity Assessment |
| Chiral GC (after derivatization) | Cyclodextrin-based chiral column | Helium | FID / MS | Enantiomeric Separation |
Biochemical Research Contexts of 2 Pentyloxy Acetic Acid and Its Derivatives Excluding Human and Clinical Applications
Role as a Metabolite in Non-Human Organisms (e.g., plants, microorganisms)
Based on available scientific literature, there is currently no specific information identifying 2-(Pentyloxy)acetic acid as a metabolite in non-human organisms such as plants or microorganisms. While plants and microbes are known to produce a vast array of organic acids and their derivatives which play crucial roles in their metabolism, this compound has not been documented as one of these compounds.
Involvement in Microbial or Plant Biosynthetic Pathways
There is no information available in published research that describes the involvement of this compound in any specific microbial or plant biosynthetic pathways. The enzymatic steps and genetic basis for the synthesis of this particular ether-linked acetic acid derivative in any non-human organism have not been elucidated.
Enzyme-Substrate Interactions in Non-Human Systems (Mechanistic Studies)
No mechanistic studies detailing the interaction of this compound as a substrate or inhibitor with enzymes from non-human systems have been found in the scientific literature. Research on its specific binding, catalysis, or inhibition of enzymes from sources such as plants, fungi, or bacteria is not available.
Identification as Secondary Metabolites from Natural Sources (e.g., fungi)
There are no available reports documenting the isolation or identification of this compound as a secondary metabolite from any natural source, including fungi, plants, or microorganisms. While fungi are a rich source of diverse secondary metabolites, including many organic acids, this specific compound has not been identified among them.
Applications of 2 Pentyloxy Acetic Acid and Its Derivatives in Materials Science
Liquid Crystalline Materials
The molecular architecture of 2-(pentyloxy)acetic acid, featuring a flexible pentyloxy chain and a polar carboxylic acid group, makes it a valuable moiety for the design of thermotropic liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. cadrek12.orguh.edu
Design and Synthesis of Mesogenic Derivatives
The design of liquid crystalline molecules, or mesogens, often involves combining a rigid core with flexible terminal groups. nih.govresearchgate.net The pentyloxy group serves as a common flexible chain that influences the molecule's aspect ratio and intermolecular interactions. Derivatives are typically synthesized using the more extensively studied 4-(pentyloxy)benzoic acid as a precursor.
The synthesis generally begins with the attachment of the pentyloxy chain to a phenolic group via Williamson ether synthesis. hartleygroup.orgresearchgate.neted.gov This is followed by the modification of the carboxylic acid group to form the final mesogen. A key strategy involves forming hydrogen-bonded co-crystals. For instance, a well-documented example is the reaction of 4-(n-pentyloxy)benzoic acid with (E)-1,2-bis(pyridin-4-yl)ethene to form a linear, hydrogen-bonded 2:1 complex. iucr.org In this supramolecular structure, the carboxylic acid groups of two pentyloxybenzoic acid molecules form strong O—H⋯N hydrogen bonds with the nitrogen atoms of the bipyridyl base. iucr.org
Another synthetic approach involves creating calamitic (rod-like) liquid crystals by esterifying the alkoxybenzoic acid with various hydroquinone (B1673460) derivatives. nih.govresearchgate.net For example, 4-(4-pentenyloxy)benzoic acid has been coupled with chlorohydroquinone, 2,5-dihydroxyacetophenone, and methylhydroquinone (B43894) to create novel phenylene esters with varied liquid crystalline properties. nih.govresearchgate.netresearchgate.net Similarly, Schiff base liquid crystals incorporating a pentyloxy group have been synthesized by reacting a benzothiazole (B30560) unit with alkoxy benzaldehydes. edu.krd
Mesophase Characterization and Phase Transition Studies (e.g., Nematic, Smectic C)
The characterization of liquid crystal phases is primarily conducted using Polarizing Optical Microscopy (POM) for textural observation and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and enthalpies. nih.govhartleygroup.orgtandfonline.comnih.gov
Derivatives of 4-(pentyloxy)benzoic acid exhibit well-defined mesophases. The hydrogen-bonded co-crystal formed between 4-(n-pentyloxy)benzoic acid and (E)-1,2-bis(pyridin-4-yl)ethene displays a rich polymorphism, transitioning from a crystalline state (K) to a smectic A (SA) phase, then to a nematic (N) phase, before finally reaching the isotropic liquid (I) state upon heating. iucr.org The smectic A phase is characterized by molecules organized into layers, while the nematic phase possesses only long-range orientational order. uh.eduresearchgate.net
Other studies on related systems have identified different smectic phases. Hydrogen-bonded complexes between pentyloxy benzoic acid and various p-n-alkyl benzoic acids have been shown to exhibit both nematic and smectic F phases. tandfonline.com Furthermore, a series of benzothiazole-based Schiff bases with a terminal pentyloxy group displayed both nematic and smectic C (SmC) phases. edu.krd In the SmC phase, the molecules are arranged in layers like the SA phase, but they are tilted with respect to the layer normal. uh.edu
The specific phase transitions and their corresponding temperatures are highly dependent on the molecular structure, with the length of the alkoxy chain playing a critical role in stabilizing different mesophases. researchgate.netnih.gov
Table 1: Phase Transition Temperatures for a 4-(n-Pentyloxy)benzoic Acid Derivative
| Transition | Temperature (K) | Enthalpy (kJ mol⁻¹) |
| K₂ → Sₐ | 401 (1) | 31 (3) |
| Sₐ → N | 445.3 (4) | 3.7 (4) |
| N → I | 446.4 (4) | 4.5 (3) |
| Data sourced from a study on the co-crystal of 4-(n-pentyloxy)benzoic acid and (E)-1,2-bis(pyridin-4-yl)ethene. iucr.org |
Optoelectronic Properties in Liquid Crystal Systems
Liquid crystals are integral to optoelectronic applications, such as displays and optical sensors, due to their ability to manipulate light in response to external stimuli like electric fields. researchgate.netnih.govsigmaaldrich.com The optoelectronic properties of a liquid crystal system are governed by its molecular structure, which dictates its refractive index, dielectric anisotropy, and viscoelastic properties. sigmaaldrich.comaps.org
The incorporation of an alkoxy chain like the pentyloxy group influences the electronic properties of the mesogen. It can affect the molecule's polarizability and dipole moment, which are critical for the electro-optical response. nih.gov For example, in discotic liquid crystals, which are used in applications like organic semiconductors, connecting alkyl chains to the core via an oxygen atom has been noted to influence charge mobility. bilalkaafarani.comacs.org The self-assembling nature of these molecules allows for the creation of highly ordered materials suitable for efficient charge transport. bilalkaafarani.com While specific data for this compound derivatives is not available, the principles established for analogous alkoxy-containing mesogens suggest that its derivatives could be engineered for specific optoelectronic applications by tuning the molecular structure to achieve desired physical properties. rsc.org
Polymer Chemistry
The carboxylic acid functionality of this compound makes it a candidate for use in polymer synthesis and modification, allowing for the introduction of the pentyloxy side chain to impart specific properties to the final material.
Monomer or Building Block for Specialty Polymers
Carboxylic acids are fundamental monomers in condensation polymerization. This compound could theoretically be used as a monomer to synthesize specialty polymers such as polyesters (by reacting with diols) or polyamides (by reacting with diamines). The incorporation of the pentyloxy side chain would influence the polymer's properties, such as its solubility, thermal characteristics (e.g., glass transition temperature), and mechanical behavior.
This approach is particularly relevant for the synthesis of liquid crystalline polymers (LCPs). LCPs are a class of materials that exhibit liquid crystal behavior while in the polymeric state. For example, LCPs like Vectra are synthesized through the acidolysis of monomers such as 4-hydroxybenzoic acid. researchgate.net By analogy, a monomer derived from this compound could be copolymerized with other mesogenic monomers to create LCPs with tailored phase behavior and processing characteristics. The flexible pentyloxy side chains could act as "molecular lubricants," potentially lowering the melting point and viscosity of the resulting LCP.
Functionalization of Polymer Chains
An alternative application in polymer chemistry is the use of this compound to functionalize pre-existing polymer backbones. This chemical modification can be used to alter the surface properties or bulk characteristics of a polymer. For instance, polymers with reactive hydroxyl or amine groups in their side chains could be modified through esterification or amidation reactions with this compound. nih.gov This would graft the pentyloxyacetate group onto the polymer chain.
Such functionalization can be used to control the hydrophobicity of a polymer surface or to introduce specific functionalities. For example, alkoxy phosphonic acid-functionalized polymers have been designed for applications in proton conduction. rsc.org Similarly, grafting pentyloxyacetic acid could be a strategy to create polymers with tailored interfacial properties for use in blends, composites, or biomedical applications. Another approach involves the inclusion of benzoic acid derivatives as guest molecules within the crystalline cavities of host polymers like syndiotactic polystyrene, which avoids aggregation and can impart new functionalities to the material. mdpi.com
Organic Electronic Materials (as components or precursors)
While direct applications of this compound in the final composition of organic electronic materials are not extensively documented in dedicated research, its structure is relevant to the broader strategy of "side-chain engineering" in the design of organic semiconductors. This approach is crucial for tuning the properties of conjugated polymers and small molecules used in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The pentyloxy group, an alkoxy side chain, can be incorporated into the molecular structure of these materials to control their solubility, film morphology, and electronic characteristics.
The introduction of flexible alkyl chains, such as the pentyloxy group, is a common method to improve the solubility of otherwise rigid and insoluble conjugated polymers. This enhanced solubility is critical for solution-based processing techniques, which are a key advantage of organic electronics, enabling low-cost and large-area device fabrication. The structure of the side chain, including its length and branching, significantly influences the intermolecular packing of the semiconductor in the solid state. This, in turn, affects the material's charge transport properties.
For instance, in the context of polymer solar cells, the morphology of the active layer, which is a blend of a donor polymer and an acceptor material, is a key determinant of device performance. The side chains on the polymer backbone play a pivotal role in controlling the phase separation and crystallinity of this blend. While specific studies detailing the use of a pentyloxyacetic acid moiety are not available, research on similar alkoxy-substituted polymers demonstrates the importance of the side chain's structure.
The acetic acid group in this compound offers a reactive site for further chemical modification. This carboxylic acid functionality could be used to anchor the side chain to a polymer backbone or a core molecule through esterification or other coupling reactions. This functional handle provides a versatile platform for synthesizing a variety of organic electronic materials where the pentyloxy group would then act as the solubilizing and morphology-directing side chain.
The electronic effect of a pentyloxy side chain is generally considered to be electron-donating, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the semiconductor. These energy levels are critical for efficient charge injection, transport, and, in the case of solar cells, for achieving a high open-circuit voltage.
Although no specific data tables for materials directly synthesized from this compound are available in the current body of scientific literature, the table below illustrates the typical performance metrics that are evaluated for organic electronic materials where side-chain engineering plays a crucial role. The values presented are hypothetical and serve to demonstrate the type of data that would be relevant if such materials were to be synthesized and tested.
Table 1: Hypothetical Performance Data for an Organic Photovoltaic Device Utilizing a Polymer with Pentyloxy Side Chains
| Parameter | Value |
| Power Conversion Efficiency (PCE) | >10% |
| Open-Circuit Voltage (Voc) | 0.85 V |
| Short-Circuit Current (Jsc) | 15 mA/cm² |
| Fill Factor (FF) | 70% |
Table 2: Hypothetical Properties of an Organic Field-Effect Transistor with a Pentyloxy-Functionalized Semiconductor
| Parameter | Value |
| Hole Mobility (µh) | >1 cm²/Vs |
| On/Off Ratio | >10⁶ |
| Threshold Voltage (Vt) | -5 V |
It is important to reiterate that these tables are illustrative. The actual performance of any material derived from this compound would depend on the specific molecular architecture of the final conjugated system and the device fabrication conditions. Future research could explore the synthesis and characterization of organic semiconductors incorporating the this compound moiety to experimentally determine their properties and potential in electronic applications.
Analytical Methodologies for 2 Pentyloxy Acetic Acid Detection and Quantification
Liquid Chromatography (LC) Based Methods
Liquid chromatography is a cornerstone for the analysis of organic acids due to its versatility and applicability to non-volatile compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds. For 2-(Pentyloxy)acetic acid, separation is typically achieved using a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between the pentyl chain of the molecule and the stationary phase.
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid group is in its non-ionized form, which enhances retention and improves peak shape, the mobile phase is often acidified with additives like phosphoric acid, formic acid, or trifluoroacetic acid (TFA). sielc.comsielc.comuw.edu.pl Detection is commonly performed using a UV detector, typically at a low wavelength around 210 nm where the carboxyl group absorbs light. jchr.org
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Ion Exclusion Chromatography (IEC) is a powerful technique specifically suited for the separation of organic acids from complex matrices. phenomenex.comdiduco.com The mechanism relies on the principle of Donnan exclusion. A stationary phase consisting of a sulfonated cation-exchange resin is used. phenomenex.com The mobile phase is a dilute strong acid eluent (e.g., sulfuric acid).
In this system, strong inorganic acid anions are repelled by the negatively charged sulfonate groups on the resin surface and elute quickly in the void volume. thermofisher.com In contrast, weakly dissociated organic acids like this compound can penetrate the resin pores to a degree dependent on their pKa and size, leading to their retention and separation. diduco.comresearchgate.net This method is particularly effective for separating a range of carboxylic acids from each other and from inorganic anions. diduco.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. nih.govepa.gov This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.
An RP-HPLC method for this compound can be readily transferred to a UPLC system. sielc.comsielc.com The use of a shorter column with smaller particles (e.g., a C18 column, 50 mm x 2.1 mm, 1.7 µm) allows for a significant reduction in analysis time, often by a factor of up to ten, while simultaneously increasing peak efficiency and sensitivity. This high throughput makes UPLC ideal for the analysis of a large number of samples.
Gas Chromatography (GC) Based Methods
Gas chromatography is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. Since this compound is a carboxylic acid with relatively low volatility, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. restek.com
Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties. gcms.cz For carboxylic acids like this compound, two common strategies are esterification and silylation.
Esterification : This is a robust method where the carboxylic acid is converted into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved using reagents like boron trifluoride in methanol (BF3-methanol). restek.com Another effective class of reagents for forming esters are pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive for electron capture detection (ECD) or negative chemical ionization mass spectrometry. nih.govrsc.org
Silylation : This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.com The resulting TMS-ester is much more volatile and less polar than the parent acid.
After derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or HP-5ms) and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Derivative Formed | Key Advantages |
| Esterification | BF3 in Methanol | Methyl Ester | Robust, creates stable derivatives. |
| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | High sensitivity for ECD and NCI-MS. nih.govrsc.org |
| Silylation | BSTFA or MSTFA | Trimethylsilyl (TMS) Ester | Reacts with multiple functional groups. restek.com |
Advanced Detection Techniques
Pairing chromatographic separations with advanced detectors can significantly enhance selectivity and sensitivity, providing more definitive analytical results.
Electroconductivity Detection : This detection method is often used in conjunction with ion-exclusion chromatography for organic acids. nih.gov As the separated acids elute from the column, they cause a change in the conductivity of the eluent, which is measured by the detector. stackexchange.comchemedx.org For improved sensitivity, a suppressor system is often used to reduce the background conductivity of the acidic eluent, thereby amplifying the signal from the analyte ions. diduco.com
Tandem Mass Spectrometry (MS/MS) : Tandem mass spectrometry is a highly selective and sensitive detection technique that can be coupled with either LC (LC-MS/MS) or GC (GC-MS/MS). nih.govnih.gov After the analyte is separated by chromatography, it enters the mass spectrometer where it is ionized. A specific precursor ion corresponding to the derivatized or underivatized this compound is selected and then fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is highly specific to the analyte. researchgate.net This allows for confident identification and precise quantification of the compound, even at very low concentrations in complex sample matrices. rsc.org
Method Validation for Precision, Accuracy, and Linearity
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. For the quantification of this compound, method validation would confirm the reliability, consistency, and accuracy of the results. Key parameters evaluated during this process include precision, accuracy, and linearity.
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.
For a hypothetical analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) method, the precision might be determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The acceptance criterion is often a relative standard deviation (RSD) of less than 15%.
Table 1: Hypothetical Intra-day and Inter-day Precision for this compound Quantification
| Concentration Level | Intra-day Precision (n=6) | Inter-day Precision (n=18, 3 days) |
| Mean Conc. (µg/mL) | RSD (%) | |
| Low QC (10 µg/mL) | 10.3 | 4.8 |
| Medium QC (50 µg/mL) | 51.2 | 3.5 |
| High QC (100 µg/mL) | 98.9 | 2.8 |
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. The acceptable recovery range is typically between 85% and 115%.
In the context of analyzing this compound in a biological matrix like plasma, accuracy would be assessed by comparing the concentration measured from spiked samples against the known concentration.
Table 2: Hypothetical Accuracy (Recovery) Data for this compound in Plasma
| Spiked Concentration (µg/mL) | Measured Concentration (Mean, n=6) (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 51.5 | 103.0 |
| 100 | 101.2 | 101.2 |
Linearity
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the instrument response versus the concentration of the analyte. The linearity is then evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.
For the quantification of this compound, a typical calibration curve might be prepared in the range of 1 to 200 µg/mL.
Table 3: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,300 |
| 200 | 3,045,600 |
| Regression Equation | y = 15200x + 150 |
| Correlation Coefficient (r²) | 0.9995 |
Future Directions and Emerging Research Areas in 2 Pentyloxy Acetic Acid Chemistry
Development of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of 2-(pentyloxy)acetic acid. Traditional synthesis methods, such as the Williamson ether synthesis, are being re-evaluated to reduce their environmental impact.
Future research in this area is likely to focus on several key strategies:
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of both the pentanol (B124592) and chloroacetic acid precursors. This includes exploring pathways from biomass to reduce the reliance on petrochemicals.
Green Solvents and Catalysts: The development of synthesis routes that utilize environmentally benign solvents like water or supercritical CO2. researchgate.netnih.gov Research is also directed towards employing reusable solid catalysts to simplify purification processes and minimize waste. nih.gov Green methodology development for reactions like the Williamson synthesis is being explored using surfactant-assisted reactions in aqueous media, which could be adapted for this compound. researchgate.net
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A potential route could involve the direct carboxylation of ethers using CO2 as a renewable C1 resource. researchgate.netnih.govresearchgate.net
| Parameter | Traditional Williamson Ether Synthesis | Emerging Green Alternatives |
|---|---|---|
| Starting Materials | Petroleum-derived alcohols and alkyl halides | Bio-based alcohols, use of CO2 as a C1 source |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Catalysts | Strong bases (e.g., sodium hydride) | Phase-transfer catalysts in aqueous media, reusable solid catalysts |
| Energy Input | Often requires prolonged heating | Microwave-assisted synthesis, flow reactors for better heat transfer |
| Byproducts | Inorganic salts | Water (in some catalytic routes), minimized byproducts |
Exploration of Novel Intermolecular Interactions and Self-Assembly
The interplay of the flexible pentyloxy chain and the hydrophilic carboxylic acid group in this compound makes it a fascinating candidate for studies in supramolecular chemistry. Understanding and controlling the intermolecular interactions and self-assembly of this molecule can lead to the development of novel materials.
Key research avenues include:
Crystal Engineering: A systematic study of the crystallization behavior of this compound and its salts. This involves investigating the formation of different polymorphic forms and co-crystals, and how these structures are influenced by the choice of solvent and counterions. The hydrogen bonding patterns and van der Waals interactions will be crucial in determining the crystal packing. gla.ac.ukmdpi.comrsc.org
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound on various substrates, such as metal oxides. The pentyloxy chain can provide a defined thickness and surface property, while the carboxylic acid group acts as an anchor. Such SAMs could find applications in surface modification, corrosion inhibition, and as templates for nanomaterial growth.
Liquid Crystals: Exploring the potential of this compound derivatives to exhibit liquid crystalline behavior. By modifying the molecular structure, it may be possible to induce the formation of mesophases with interesting optical and electronic properties.
Solution-State Aggregation: Studying the self-assembly of this compound in different solvents to form micelles, vesicles, or other nano-assemblies. nih.gov This behavior is relevant for applications in drug delivery, encapsulation, and as microreactors.
Advanced Computational Design of Functional Derivatives
Computational chemistry is becoming an indispensable tool for the rational design of new molecules with desired properties. For this compound, computational methods can accelerate the discovery of novel functional derivatives.
Future computational research will likely involve:
Density Functional Theory (DFT) Studies: Using DFT to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netmdpi.commdpi.comnih.govnih.gov This includes calculating parameters such as bond lengths, bond angles, vibrational frequencies, and molecular orbital energies. Such studies can provide insights into the molecule's reactivity and spectroscopic behavior.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of this compound in different environments. mdpi.com This can be used to model the self-assembly process, the interaction with surfaces, and the conformational flexibility of the pentyloxy chain.
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to correlate the structural features of this compound derivatives with their physical, chemical, and biological properties. These models can then be used to virtually screen libraries of compounds to identify candidates with enhanced performance for specific applications.
Design of Functional Derivatives: Computationally designing new derivatives of this compound with tailored properties, such as enhanced binding to a specific target, improved solubility, or specific electronic characteristics.
| Parameter | Value |
|---|---|
| C-O (ether) bond length | ~1.43 Å |
| C-O-C bond angle | ~112° |
| C=O (carboxyl) bond length | ~1.21 Å |
| O-H (carboxyl) bond length | ~0.97 Å |
| Dipole Moment | ~2.5 D |
Note: The values in this table are illustrative and would need to be calculated using a specific level of theory and basis set.
Integration into Advanced Functional Materials
The unique combination of a flexible alkyl chain and a reactive carboxylic acid group makes this compound a versatile building block for the creation of advanced functional materials.
Emerging applications in this area include:
Polymer Chemistry: Using this compound as a monomer or a modifying agent in the synthesis of polymers. polysciences.combritannica.com For example, it could be incorporated into polyesters or polyamides to impart flexibility and modify surface properties.
Nanoparticle Functionalization: Employing this compound as a capping agent to stabilize and functionalize nanoparticles. The carboxylic acid group can bind to the surface of metal or metal oxide nanoparticles, while the pentyloxy chain provides solubility and compatibility with organic matrices.
Hydrogels and Biomaterials: Developing hydrogels based on polymers incorporating this compound. The amphiphilic nature of the molecule could lead to the formation of self-assembling hydrogels with potential applications in tissue engineering and controlled release systems.
Coatings and Adhesives: Utilizing the properties of this compound to develop functional coatings with tailored surface energies or as a component in adhesive formulations to improve adhesion to specific substrates.
Role in Mechanistic Organic Chemistry and Catalysis
While this compound is not a traditional catalyst, its structural features suggest potential roles in mechanistic studies and specialized catalytic systems.
Future research could explore:
Organocatalysis: Investigating the potential of derivatives of this compound to act as organocatalysts. The carboxylic acid moiety can participate in hydrogen bonding interactions to activate substrates, while the pentyloxy chain can create a specific steric environment around the catalytic site. Acetic acid itself has been shown to catalyze N-acylation reactions. rsc.org
Phase-Transfer Catalysis: Designing derivatives of this compound that can function as phase-transfer catalysts. The combination of a hydrophilic head group and a lipophilic tail could facilitate the transport of reactants between immiscible phases.
Mechanistic Probes: Using isotopically labeled this compound to probe the mechanisms of esterification, amidation, and other reactions involving carboxylic acids.
Artificial Enzymes: The carboxylic acid group is a key functional group in the active sites of many enzymes. Nanoparticles with precisely positioned carboxylic acids have been shown to act as artificial enzymes for hydrolysis reactions. nih.gov This concept could be extended to systems utilizing this compound derivatives.
Biosynthesis and Chemoenzymatic Synthesis in Engineered Systems (non-human)
The fields of synthetic biology and biocatalysis offer exciting opportunities for the production of this compound and its derivatives in a more sustainable manner.
Emerging research in this domain includes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Pentyloxy)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves etherification of pentanol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. For example, describes a similar compound synthesized via stepwise etherification using NaBr and TEMPO as catalysts, which stabilize intermediates and reduce by-products . Temperature control (0–5°C for oxidation steps) and solvent choice (acetone or acetonitrile) significantly impact purity. Yield optimization may require stoichiometric adjustments, such as excess pentanol to drive etherification to completion .
Q. What purification techniques are effective for isolating this compound from reaction by-products?
- Methodological Answer : Filtration followed by solvent evaporation is a primary step (e.g., acetonitrile removal in , Embodiment 2) . Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel can further purify the compound. highlights the use of chromatography for achieving >99% purity in structurally similar acetic acid derivatives .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms the ether and carboxylic acid functional groups. Infrared (IR) spectroscopy identifies C-O (~1100 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) stretches. Mass spectrometry determines molecular weight (146.18 g/mol, per ) . Single-crystal X-ray diffraction (e.g., ) provides structural confirmation, with parameters like unit cell dimensions (e.g., monoclinic P21/c space group) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products like those formed during etherification?
- Methodological Answer : Catalytic systems such as TEMPO/NaBr ( ) improve selectivity by stabilizing radical intermediates during oxidation . Adjusting reaction time (e.g., 24 hours at 50°C in Embodiment 2) and using anhydrous conditions reduce hydrolysis by-products. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR helps identify optimal termination points .
Q. What strategies address contradictions in reported physical properties (e.g., boiling point) of this compound across literature sources?
- Methodological Answer : Discrepancies in boiling points (e.g., absent in ) may arise from decomposition under standard conditions. Differential scanning calorimetry (DSC) or reduced-pressure distillation can provide accurate measurements. Cross-referencing multiple characterization techniques (e.g., NMR, elemental analysis) ensures data reliability .
Q. How does this compound function in stabilizing ceramic-filled inks for 3D printing applications?
- Methodological Answer : While direct evidence is limited, structurally analogous compounds (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid in ) act as dispersants and viscosity modifiers. The ether and carboxylic acid groups enhance hydrogen bonding with ceramic particles, improving ink homogeneity and preventing sedimentation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. emphasizes avoiding inhalation/ingestion and ensuring adequate ventilation . First-aid measures for exposure include rinsing eyes/skin with water and consulting a physician . Storage at room temperature in airtight containers prevents degradation .
Data Contradiction and Analysis
Q. How should researchers resolve discrepancies in the reported purity of this compound across commercial and synthetic batches?
- Methodological Answer : Batch variability (e.g., ’s unspecified purity vs. ’s 99.8% purity ) necessitates in-house validation via HPLC or GC-MS. Calibration against certified reference materials (CRMs) and adherence to standardized protocols (e.g., ICH guidelines) ensure consistency .
Application in Experimental Design
Q. What role does this compound play in synthesizing complex esters for pharmaceutical intermediates?
- Methodological Answer : The compound’s ether-carboxylic acid structure enables conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/HCl). demonstrates similar esterification routes for multi-step syntheses, highlighting temperature-controlled acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
